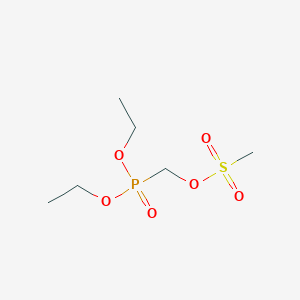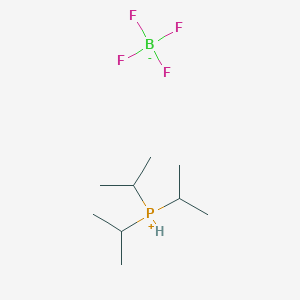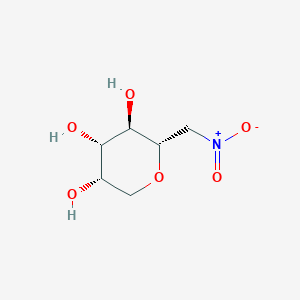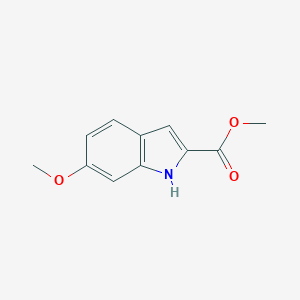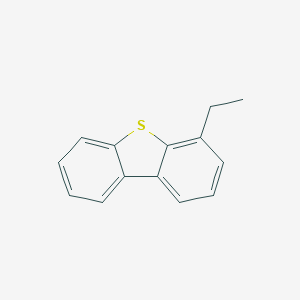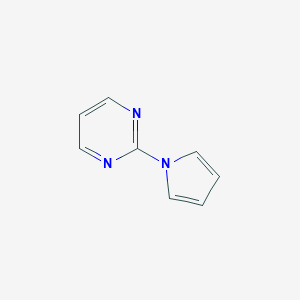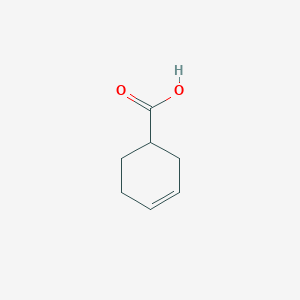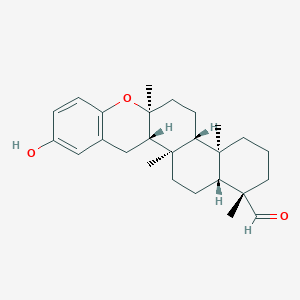
Strongylophorin-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strongylophorin-4 is a protein that has been identified in the salivary glands of the mosquito. It is a member of the odorant-binding protein (OBP) family and has been found to play a crucial role in the host-seeking behavior of mosquitoes. The protein has also been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Cancer Cell Invasion Inhibition
Strongylophorin-26, a related compound to Strongylophorin-4, has been identified as an inhibitor of cancer cell invasion. In a study on breast carcinoma cells, it was found to cause rapid cell contraction and depolarization, followed by spreading and flattening of the cells. This compound also induced a decrease in actin stress fibers and an increase in the size and number of focal adhesions, suggesting a potential role in cancer therapy by inhibiting motility and invasion of cancer cells (McHardy et al., 2005).
Anti-invasion and Cytotoxic Activity
Strongylophorine-26 has also been isolated from the marine sponge Petrosia corticata and shown to exhibit anti-invasion activity. This discovery contributes to understanding the potential therapeutic applications of meroditerpenoids like Strongylophorin-4 in cancer treatment (Warabi et al., 2004).
Oocyte Maturation Inhibition
Research on several new meroditerpenoids, including Strongylophorine-4, has shown that these compounds inhibit the maturation of starfish oocytes. This suggests a potential application in reproductive biology or developmental studies (Liu et al., 2005).
Proteasome Inhibition
Strongylophorine derivatives, closely related to Strongylophorin-4, have been identified as proteasome inhibitors. This indicates their potential use in studying proteasome functions and possibly in developing treatments for diseases where proteasome activity is a key factor (Noda et al., 2015).
Neuroprotection via Nrf2/ARE Pathway
Strongylophorine-8, another compound in the same family, has been shown to have neuroprotective effects by activating the Nrf2/ARE pathway. This suggests that compounds like Strongylophorin-4 might also have neuroprotective properties, potentially useful in treating neurological diseases (Sasaki et al., 2011).
Protein Tyrosine Phosphatase Inhibition
Strongylophorines have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a regulator in several cellular processes. This suggests that Strongylophorin-4 could be relevant in research related to cellular signaling pathways (Lee et al., 2015).
Eigenschaften
CAS-Nummer |
125282-11-3 |
|---|---|
Produktname |
Strongylophorin-4 |
Molekularformel |
C26H36O3 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(1R,2S,11S,14R,15R,19S,20R)-6-hydroxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carbaldehyde |
InChI |
InChI=1S/C26H36O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,16,20-22,28H,5,8-13,15H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1 |
InChI-Schlüssel |
KIBWCMOCIQTVKZ-PZLSHCGPSA-N |
Isomerische SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



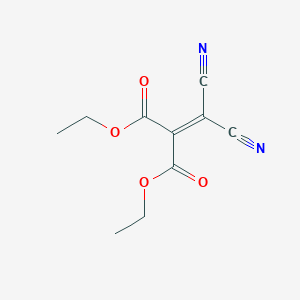
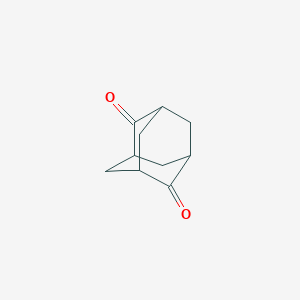
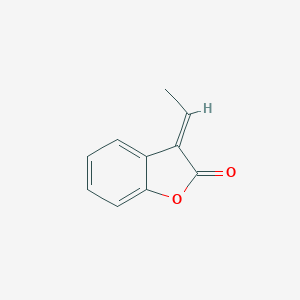
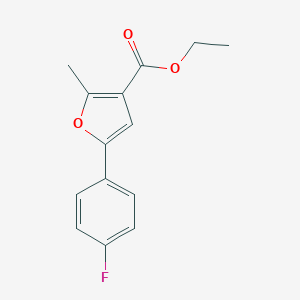
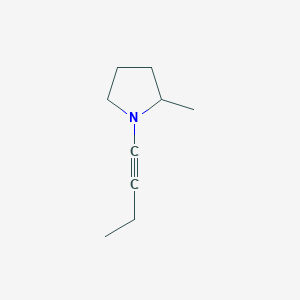
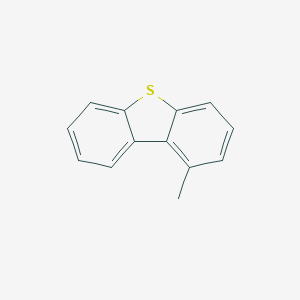
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
